
(3-(4-Metoxifenil)pirrolidin-1-il)(4-propil-1,2,3-tiadiazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole ring
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Industrial applications include its use in the development of new materials and chemical processes .
Métodos De Preparación
The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl group is then introduced through a functionalization reaction. The final step involves the formation of the thiadiazole ring, which is achieved through a cyclization reaction under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity to certain proteins, while the thiadiazole ring plays a role in its biological activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole include other pyrrolidine derivatives and thiadiazole-containing molecules . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrrolidine-2,5-dione and indole derivatives have been studied for their bioactive properties . The uniqueness of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole lies in its combination of the pyrrolidine, methoxyphenyl, and thiadiazole moieties, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRVQREKXVILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
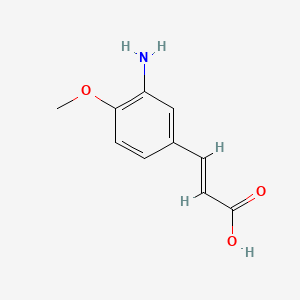
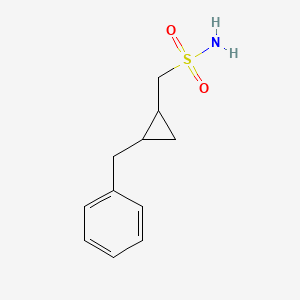
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)


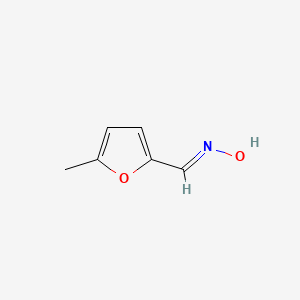
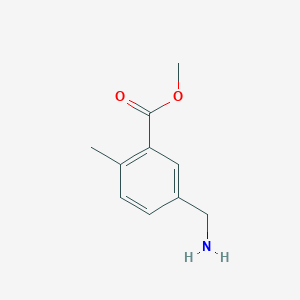
![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)
![1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2566135.png)

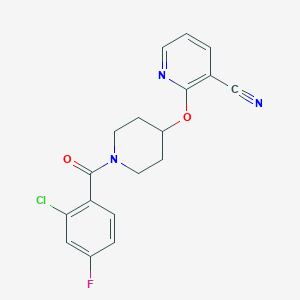
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2566139.png)

![3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2566143.png)
